

# Fezagepras: A Technical Overview of its Discovery, Characterization, and Discontinuation

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## Compound of Interest

Compound Name: Fezagepras

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## Abstract

**Fezagepras** (formerly PBI-4050) was a novel small molecule therapeutic candidate developed by Liminal BioSciences. Initially investigated for its anti-inflammatory and anti-fibrotic properties in indications such as idiopathic pulmonary fibrosis (IPF) and hypertriglyceridemia, its clinical development trajectory shifted due to unexpected pharmacokinetic findings. This technical guide provides a comprehensive overview of the discovery, initial characterization, and eventual discontinuation of **fezagepras**, summarizing available data from preclinical and clinical studies. The document details the proposed mechanisms of action, clinical trial designs, and the key findings that led to the cessation of its development.

## Introduction

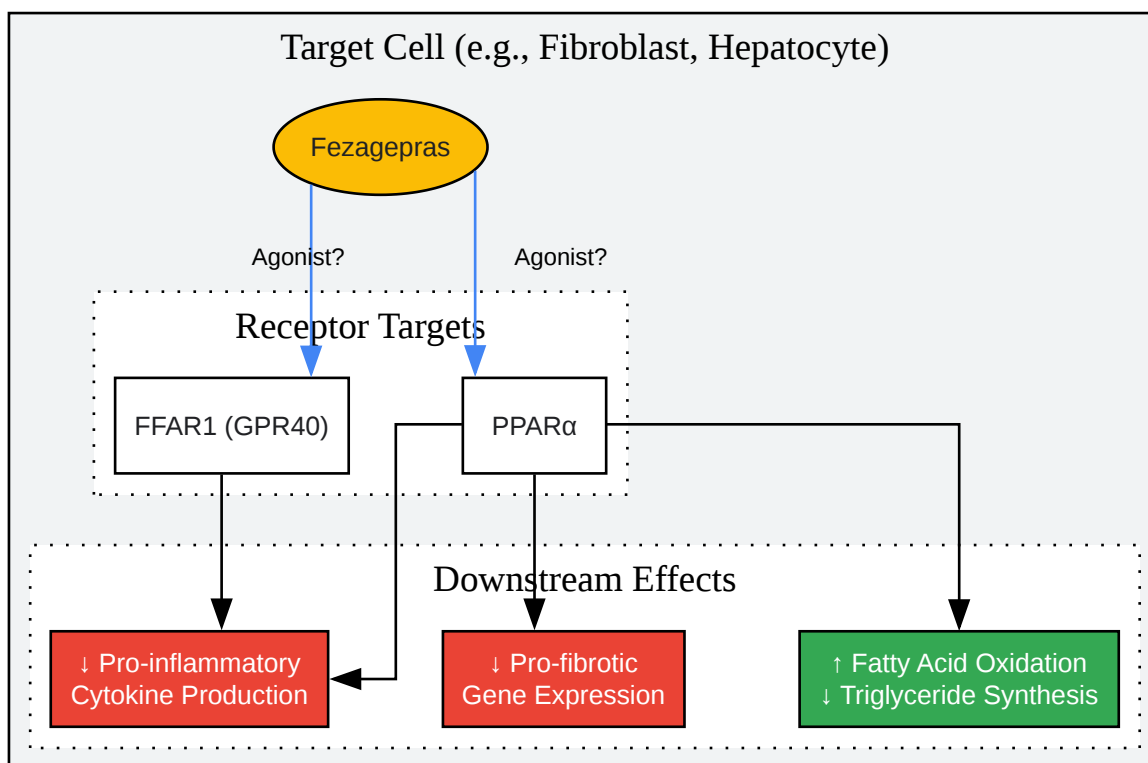
**Fezagepras** emerged as a promising candidate for treating fibrotic and metabolic diseases. The initial hypothesis was centered on its ability to modulate key signaling pathways involved in inflammation and fibrosis.[1][2][3] Preclinical studies in animal models of pulmonary fibrosis suggested that **fezagepras** could reduce the levels of pro-fibrotic molecules, leading to a significant amelioration of the disease state.[1] This early promise led to its advancement into clinical trials for idiopathic pulmonary fibrosis (IPF).

## Proposed Mechanism of Action

**Fezagepras** was designed as a small molecule modulator of multiple receptors, primarily targeting Free Fatty Acid Receptor 1 (FFAR1, also known as GPR40) and Peroxisome Proliferator-Activated Receptor alpha (PPAR $\alpha$ ).<sup>[2]</sup> Both receptors are implicated in metabolic regulation and have been linked to the pathogenesis of inflammatory and fibrotic diseases.

## Signaling Pathway Diagram

The following diagram illustrates the initially proposed mechanism of action of **fezagepras**.



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**Figure 1:** Proposed Initial Mechanism of Action of **Fezagepras**.

## Preclinical and Clinical Development

The development of **fezagepras** progressed through several phases, with each stage providing critical data that ultimately shaped its trajectory.

## Preclinical Studies

Studies in mouse models of pulmonary fibrosis demonstrated that **fezagepras** could lower the levels of molecules that promoted tissue scarring, leading to a significant easing of the disease.

## Clinical Trials

A Phase 2 open-label clinical trial (NCT02538536) was completed in January 2017 to evaluate the safety and efficacy of **fezagepras** in 40 patients with IPF. Patients received 800 mg of **fezagepras** daily (four 200-mg capsules) for five months. The study included cohorts receiving **fezagepras** as a monotherapy and in combination with the standard-of-care treatments, nintedanib and pirfenidone.

The results showed that patients receiving **fezagepras** alone or in combination with Ofev (nintedanib) had stable forced vital capacity (FVC), a key measure of lung function. However, a potential drug-drug interaction was observed with Esbriet (pirfenidone), where **fezagepras** appeared to be degraded faster, reducing its effectiveness. The treatments were generally reported as safe.

In December 2020, a Phase 1 multiple ascending dose trial (NCT04695041) was initiated in healthy volunteers to evaluate the safety, tolerability, and pharmacokinetics of higher and more frequent doses of **fezagepras** (up to 2400 mg daily) than previously studied. The goal was to define an optimal dosing regimen for future Phase 2 trials in IPF and hypertriglyceridemia.

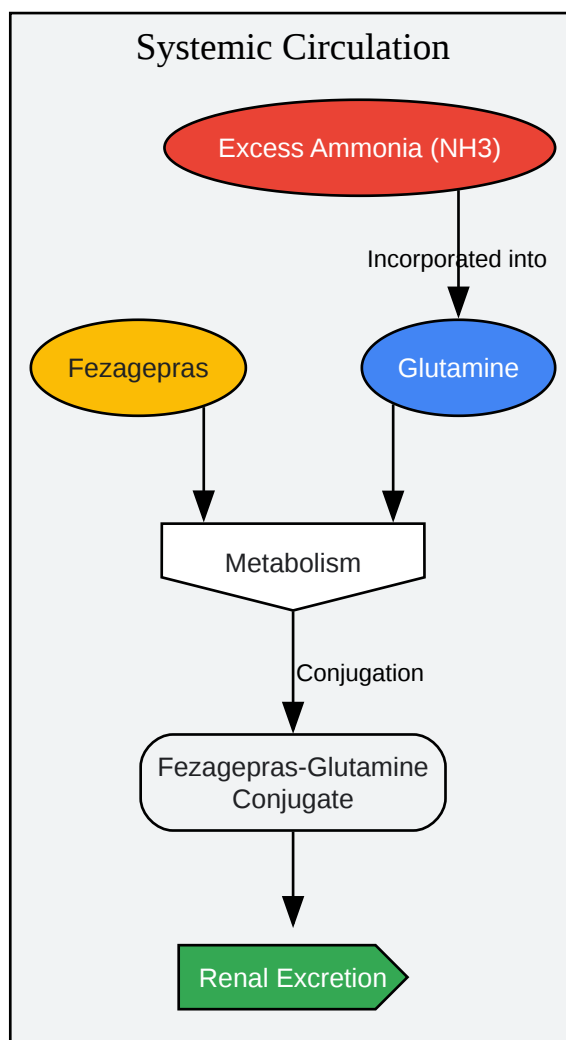
## Shift in Development Strategy: Pharmacokinetics and a New Hypothesis

Interim pharmacokinetic (PK) data from the Phase 1 MAD study in June 2021 led to a halt in the planned Phase 2 trials for IPF and hypertriglyceridemia. The data revealed unexpectedly low plasma concentrations of **fezagepras** and a high level of its glutamine conjugate metabolite. This metabolic profile suggested that **fezagepras** was acting as a "nitrogen scavenger," a mechanism entirely different from its initially intended anti-fibrotic and anti-inflammatory action.

## Nitrogen Scavenging Mechanism

Nitrogen-scavenging drugs work by conjugating with nitrogen-containing waste products, such as glutamine, to facilitate their excretion from the body. This is a therapeutic strategy for

conditions characterized by hyperammonemia (high levels of ammonia in the blood). The prominent formation of a glutamine conjugate of **fezagepras** suggested it might have potential in such indications.



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**Figure 2:** Proposed Nitrogen Scavenging Mechanism of **Fezagepras**.

## Final Clinical Evaluation and Discontinuation

Based on the nitrogen scavenging hypothesis, Liminal BioSciences initiated a Phase 1a single ascending dose (SAD) clinical trial in May 2022. This study was designed as a head-to-head comparison of **fezagepras** with sodium phenylbutyrate, an established nitrogen-scavenging drug.

The results of this trial, announced in July 2022, demonstrated that **fezagepras** was "significantly inferior" to sodium phenylbutyrate as a nitrogen scavenger. This definitive, data-driven conclusion led to the discontinuation of the entire **fezagepras** development program. It is important to note that the decision was not based on any safety concerns.

## Summary of Clinical Trial Data

Due to the discontinuation of the program, detailed quantitative data from the clinical trials are not extensively published. The following tables summarize the available information on the clinical studies conducted.

### Table 1: Fezagepras Clinical Trials Overview

Trial Identifier	Phase	Indication	Status	Key Findings/Outcome
NCT02538536	2a	Idiopathic Pulmonary Fibrosis	Completed	Stable FVC in monotherapy and with nintedanib; potential negative interaction with pirfenidone.
NCT04695041	1 (MAD)	Healthy Volunteers	Terminated	Low plasma concentrations of fezagepras, high levels of glutamine conjugate metabolite; led to a shift in development strategy.
N/A	1a (SAD)	Healthy Volunteers	Completed	Fezagepras was significantly inferior to sodium phenylbutyrate as a nitrogen scavenger; led to program discontinuation.

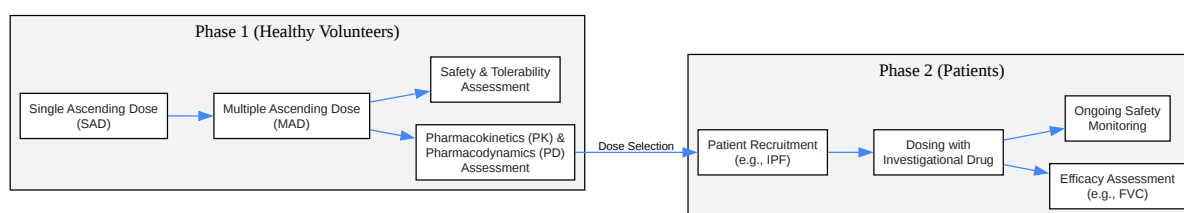
**Table 2: Pharmacokinetic and Dosing Information (Qualitative)**

Parameter	Observation	Source
Plasma Concentration	Low plasma concentrations observed at higher doses.	
Metabolism	Major metabolite was the glutamine conjugate.	
Dosing (Phase 2 IPF)	800 mg daily (four 200-mg capsules).	
Dosing (Phase 1 MAD)	Multiple ascending doses up to 2400 mg daily (single or divided doses).	

## Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of **fezagepras** are not publicly available. The following provides a general workflow for the types of studies conducted.

## Clinical Trial Workflow



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**Figure 3:** Generalized Clinical Trial Workflow for a Novel Therapeutic.

## Conclusion

The development of **fezagepras** serves as an important case study in pharmaceutical research and development. While initial preclinical data and a plausible mechanism of action supported its investigation for fibrotic diseases, comprehensive pharmacokinetic evaluation in humans revealed a metabolic profile that was inconsistent with the intended therapeutic effect. The subsequent investigation of an alternative hypothesis, while scientifically sound, ultimately did not yield a viable therapeutic candidate. The data-driven decision to discontinue the program, based on a direct comparison with an established therapy, exemplifies a resource-conscious approach to drug development. Although **fezagepras** did not reach the market, the knowledge gained from its development contributes to the broader understanding of small molecule pharmacokinetics and metabolism.

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